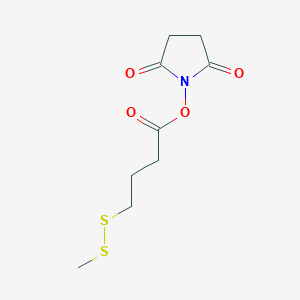
2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(甲基二硫代)丁酸-2,5-二氧代吡咯烷-1-基酯是一种主要用作抗体药物偶联物连接体的化学化合物。该化合物在靶向治疗的开发中发挥着至关重要的作用,尤其是在肿瘤学领域。
准备方法
合成路线及反应条件
4-(甲基二硫代)丁酸-2,5-二氧代吡咯烷-1-基酯的合成涉及4-(甲基二硫代)丁酸与2,5-二氧代吡咯烷-1-基酯的反应。该反应通常在温和条件下进行,使用合适的溶剂,如二氯甲烷,以及偶联剂,如N,N'-二环己基碳二酰亚胺。
工业生产方法
该化合物的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器和严格的质量控制措施,以确保最终产品的纯度和一致性。
化学反应分析
反应类型
4-(甲基二硫代)丁酸-2,5-二氧代吡咯烷-1-基酯会发生多种化学反应,包括:
氧化: 二硫键可以氧化形成亚砜或砜。
还原: 二硫键可以还原成硫醇。
取代: 酯基可以发生亲核取代反应。
常见试剂和条件
氧化: 过氧化氢或间氯过氧苯甲酸。
还原: 二硫苏糖醇或三(2-羧乙基)膦。
取代: 胺类或醇类等亲核试剂。
主要生成产物
氧化: 亚砜或砜。
还原: 硫醇。
取代: 相应的酰胺或酯。
科学研究应用
4-(甲基二硫代)丁酸-2,5-二氧代吡咯烷-1-基酯在科学研究中被广泛应用,特别是在以下领域:
化学: 作为合成复杂分子的连接体。
生物学: 在开发用于靶向治疗的抗体药物偶联物。
医学: 用于在癌症治疗中靶向递送治疗剂。
工业: 在生产专业化学品和制药产品。
作用机制
4-(甲基二硫代)丁酸-2,5-二氧代吡咯烷-1-基酯的作用机制与其在抗体药物偶联物中作为连接体的作用有关。该化合物促进治疗剂与抗体的结合,从而实现对特定细胞的靶向递送。化合物中的二硫键可以在靶细胞的还原环境中被裂解,释放治疗剂。
相似化合物的比较
生物活性
2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)butanoate, with the CAS number 905449-92-5, is a compound that has garnered interest for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C9H13NO4S2
- Molecular Weight : 263.33 g/mol
- Purity : Typically available at a minimum of 95% purity .
Anticonvulsant and Antinociceptive Properties
Recent studies have demonstrated that derivatives of 2,5-Dioxopyrrolidin-1-yl compounds exhibit significant anticonvulsant and antinociceptive properties. A notable study developed hybrid pyrrolidine-2,5-dione derivatives that showed potent activity in various mouse models:
- Maximal Electroshock (MES) Test : The lead compound exhibited an effective dose (ED50) of 23.7 mg/kg.
- Pentylenetetrazole-Induced Seizures : ED50 was recorded at 59.4 mg/kg.
- 6 Hz Seizures : ED50 was noted at 22.4 mg/kg.
These compounds were found to inhibit central sodium/calcium currents and antagonize the transient receptor potential vanilloid 1 (TRPV1) receptor, suggesting a multifaceted mechanism of action .
Toxicological Profile
The compound is classified as harmful if swallowed and may cause skin irritation, indicating a need for careful handling in laboratory settings .
ADME-Tox Properties
In vitro assays have indicated favorable absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiles for the lead compound derived from this class. This suggests potential for further development in treating conditions such as epilepsy and neuropathic pain .
Case Study: Hybrid Pyrrolidine Derivatives
A focused set of hybrid pyrrolidine derivatives was synthesized and evaluated for their biological activities. Among these:
| Compound | ED50 (mg/kg) | Activity Type |
|---|---|---|
| Compound 22 | 23.7 | Anticonvulsant (MES Test) |
| Compound 22 | 59.4 | Anticonvulsant (PTZ Test) |
| Compound 22 | 22.4 | Anticonvulsant (6 Hz Test) |
| Compound 22 | - | Antinociceptive (Formalin Pain) |
The results highlight the efficacy of these compounds in managing seizure activity and pain response .
Comparative Analysis with Other Compounds
To contextualize the biological activity of this compound, it is useful to compare it with other known anticonvulsants:
| Compound Name | Mechanism of Action | ED50 (mg/kg) |
|---|---|---|
| Phenytoin | Sodium channel blockade | Varies |
| Carbamazepine | Sodium channel blockade | Varies |
| Compound 22 | Sodium/Ca++ current inhibition | 23.7 |
This comparison indicates that while traditional anticonvulsants primarily focus on sodium channel blockade, the novel compound also engages calcium currents and TRPV1 antagonism .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(methyldisulfanyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S2/c1-15-16-6-2-3-9(13)14-10-7(11)4-5-8(10)12/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWROLKILTGGHBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSSCCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














